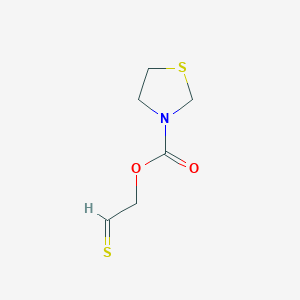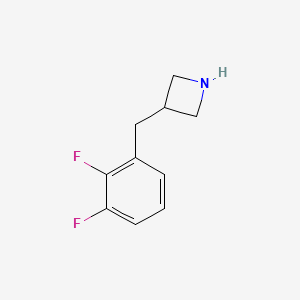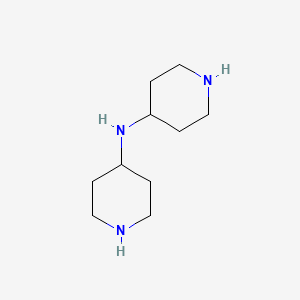
4-Quinolinamine, 3,5,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-trimethylquinolin-4-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of three methyl groups at positions 3, 5, and 7, and an amine group at position 4 on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trimethylquinolin-4-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, modern synthetic methods such as microwave-assisted synthesis and green chemistry protocols using ionic liquids have been employed to improve yield and reduce environmental impact .
Industrial Production Methods
Industrial production of 3,5,7-trimethylquinolin-4-amine often involves large-scale batch processes using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and catalytic processes can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-trimethylquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under controlled conditions.
Substitution: Halogens, alkyl halides, and Lewis acids for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, alkylated quinolines.
Applications De Recherche Scientifique
3,5,7-trimethylquinolin-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5,7-trimethylquinolin-4-amine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can intercalate into DNA, disrupting replication and transcription processes . The compound’s ability to generate reactive oxygen species also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the methyl and amine groups.
2,4,6-trimethylquinoline: Another methylated quinoline derivative with different substitution patterns.
4-aminoquinoline: A related compound with an amine group at position 4 but without the methyl groups.
Uniqueness
3,5,7-trimethylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
61563-46-0 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3,(H2,13,14) |
Clé InChI |
UMHYCKBOCQUIRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=CC(=C2N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)


![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)




![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)




